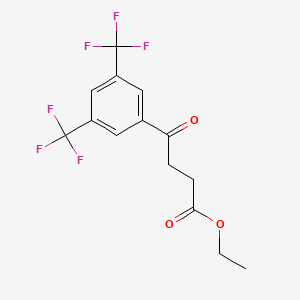

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c1-2-23-12(22)4-3-11(21)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTDVDJDNQPXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645522 | |

| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-91-1 | |

| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical research and development. The document details the underlying chemical principles, a step-by-step experimental protocol for its preparation via Friedel-Crafts acylation followed by esterification, and a thorough characterization of the final product. By elucidating the causality behind experimental choices and providing robust analytical data, this guide serves as a practical resource for chemists in the field.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is of particular interest in drug design, as the trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and bioavailability of a compound.

The synthesis of this target molecule is logically approached in a two-step sequence:

-

Friedel-Crafts Acylation: This classical carbon-carbon bond-forming reaction involves the acylation of 1,3-bis(trifluoromethyl)benzene with succinic anhydride to yield 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid. This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride.

-

Esterification: The resulting carboxylic acid is then esterified with ethanol to afford the desired ethyl ester. This can be achieved through various methods, with Fischer esterification being a common and cost-effective choice.

This guide will provide a detailed exploration of this synthetic route, emphasizing the rationale behind the selection of reagents and reaction conditions to ensure a high-yielding and reproducible process.

The Synthetic Pathway: From Starting Materials to Final Product

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Part A: Synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-4-oxobutanoic Acid

This procedure is adapted from a patented method and involves a Friedel-Crafts acylation reaction.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Succinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Ethyl acetate

-

Brine

Instrumentation:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Addition funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, add aluminum chloride (1.2 equivalents) and dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the addition funnel, add a solution of 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in dichloromethane.

-

Reaction Execution: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

Part B: Synthesis of this compound

This part of the procedure details the Fischer esterification of the carboxylic acid intermediate.

Materials:

-

4-(3,5-Bis(trifluoromethyl)phenyl)-4-oxobutanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Water (deionized)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a pure product.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and aromatic protons (singlets). |

| ¹³C NMR | Resonances for the ester and ketone carbonyls, aromatic carbons (including those attached to the trifluoromethyl groups), methylene carbons, and the ethyl group carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester C=O stretch (around 1735 cm⁻¹), the ketone C=O stretch (around 1690 cm⁻¹), and C-F stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Mechanistic Insights: The "Why" Behind the "How"

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

-

Formation of the Electrophile: The Lewis acid, aluminum chloride, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring to generate a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene acts as a nucleophile and attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A proton is eliminated from the carbon atom bearing the new substituent, and the electrons from the C-H bond restore the aromaticity of the ring. The liberated proton reacts with the [AlCl₃-O-] species, and subsequent work-up with acid fully protonates the carboxylate to yield the final carboxylic acid product.

The two trifluoromethyl groups on the benzene ring are strongly deactivating and meta-directing. However, under the forcing conditions of the Friedel-Crafts acylation, the reaction proceeds at the position meta to both trifluoromethyl groups.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.

Figure 3: Simplified mechanism of the Fischer esterification step.

-

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method that provides access to a valuable building block for medicinal chemistry and drug discovery. By understanding the underlying principles of the Friedel-Crafts acylation and Fischer esterification reactions, researchers can confidently execute this synthesis and adapt it for their specific needs. The detailed experimental protocol and characterization data provide a solid foundation for the successful preparation and validation of this important chemical intermediate.

References

- WO2008005411A2. (2008). Preparation of N-(piperdin-4-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and analogs thereof for use as cannabinoid receptor antagonists.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate chemical properties

An In-Depth Technical Guide to Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate: Synthesis, Properties, and Applications

Abstract

Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug design. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis, predicted spectral data, and potential applications of this versatile molecule, aimed at researchers and professionals in drug development and chemical synthesis.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (CF₃), in particular, is a bioisostere for several functional groups and can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore found in a number of biologically active molecules, including Cholesteryl Ester Transfer Protein (CETP) inhibitors.[1] Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate, as a derivative, presents itself as a valuable intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a β-keto ester system, offers a rich landscape for chemical transformations.

Physicochemical Properties

| Property | Predicted Value / Information |

| Molecular Formula | C₁₄H₁₂F₆O₃ |

| Molecular Weight | 358.23 g/mol |

| Appearance | Likely a solid at room temperature. |

| Melting Point | Estimated to be in the range of 50-70 °C, similar to related structures like Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate (57-61 °C).[2] |

| Boiling Point | Expected to be high, likely >250 °C, with decomposition. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| CAS Number | Not assigned. |

Synthesis

A plausible and efficient route for the synthesis of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable succinic acid derivative. A detailed experimental protocol is proposed below.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Add 1,3-bis(trifluoromethyl)benzene (1.0 eq) to the stirred suspension.

-

Add ethyl 3-(chloroformyl)propanoate (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate.

Spectral Analysis (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

| Technique | Predicted Signals |

| ¹H NMR | δ 8.4 (s, 2H, Ar-H), 8.1 (s, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.4 (t, 2H, -COCH₂-), 2.8 (t, 2H, -CH₂CO₂Et), 1.3 (t, 3H, -OCH₂CH₃). Chemical shifts for aromatic protons are deshielded due to the electron-withdrawing CF₃ groups. |

| ¹³C NMR | δ 195 (C=O, ketone), 172 (C=O, ester), 132 (Ar-C), 131 (q, J=34 Hz, C-CF₃), 128 (Ar-CH), 125 (Ar-CH), 123 (q, J=273 Hz, CF₃), 61 (-OCH₂-), 33 (-COCH₂-), 28 (-CH₂CO₂Et), 14 (-CH₃). |

| ¹⁹F NMR | δ -63 (s, 6F, 2 x -CF₃). |

| FT-IR (cm⁻¹) | ~1735 (C=O, ester), ~1695 (C=O, ketone), ~1280 & ~1140 (C-F stretch). |

| MS (EI) | m/z 358 (M⁺), 313 (M⁺ - OEt), 213 (M⁺ - CH₂CH₂CO₂Et), 185 ([C₇H₃F₆]⁺). |

Reactivity and Synthetic Applications

The chemical reactivity of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate is primarily dictated by the ketone and ester functional groups. The presence of the strongly electron-withdrawing bis(trifluoromethyl)phenyl group increases the electrophilicity of the adjacent carbonyl carbon.

Key Reactions

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Knorr Pyrrole Synthesis: Condensation with an α-amino ketone can yield highly substituted pyrroles.

-

Paal-Knorr Furan Synthesis: 1,4-Dicarbonyl compounds, which can be derived from this molecule, can undergo cyclization to form furans.

-

Heterocycle Formation: The β-keto ester moiety is a versatile precursor for the synthesis of various heterocycles such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent in medicinal chemistry.[3]

Caption: Potential reaction pathways for the target compound.

Utility in Drug Development

The "3,5-bis(trifluoromethyl)phenyl" group is a known feature in CETP inhibitors, which are being investigated for the treatment of dyslipidemia.[1] Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate can serve as a key starting material for the synthesis of novel analogs of these inhibitors. The butanoate chain provides a flexible linker that can be further functionalized to explore structure-activity relationships.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate is a promising, yet underexplored, chemical entity. This guide has outlined its predicted chemical properties, a robust synthetic strategy, and its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. The unique electronic properties conferred by the bis(trifluoromethyl)phenyl moiety make it an attractive building block for creating molecules with enhanced metabolic stability and biological activity. Further experimental validation of the properties and reactivity detailed herein is warranted and will undoubtedly open new avenues in medicinal chemistry research.

References

- Cazorla, C., et al. (2006).

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules2020, 25(14), 3264.

-

PubChem. Ethyl 4-oxobutanoate. [Link]

- Li, J., et al. (2010). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Heterocyclic Chemistry, 47(4), 843-848.

- Sato, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 568-575.

-

Matrix Fine Chemicals. ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE | CAS 372-31-6. [Link]

- Sato, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 568-575.

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals2022, 15(11), 1381.

- Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules2018, 23(9), 2248.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016, 20(4), 794-814.

-

Reich, H. J. Tables For Organic Structure Analysis. [Link]

-

ResearchGate. Reaction of ethyl 4,4,4‐trifluoro‐3‐oxobutanoate with arylidenemalononitriles. [Link]

-

Amerigo Scientific. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate (97%). [Link]

-

PubChem. Ethyl 3-oxo-4-phenylbutanoate. [Link]

- Al-Salahi, R., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Current Molecular Pharmacology, 15(6), 1017-1030.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Khair-ul-Bariyah, S., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. Mini-Reviews in Medicinal Chemistry, 20(1), 4-15.

- El-Naggar, M., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie, 355(4), e2100451.

- Sharpe, P., et al. (2021). Case—Bayer New Drug Development Decision Making.

Sources

An In-depth Technical Guide to Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a privileged structural motif found in a range of pharmacologically active compounds due to its strong electron-withdrawing nature and lipophilicity. This guide provides a comprehensive technical overview of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate, a versatile keto-ester intermediate.

While a specific CAS number for Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate is not readily found in major chemical databases, this document serves as a foundational resource for its synthesis, analytical characterization, and potential applications as a building block in drug discovery and development. The methodologies and insights presented herein are grounded in established chemical principles and draw parallels from structurally related compounds.

Proposed Synthesis Pathway

The most logical and efficient synthesis of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate involves a two-step process: a Friedel-Crafts acylation followed by an esterification. This approach is widely used for the preparation of aromatic keto-acids and their subsequent esters.

Step 1: Friedel-Crafts Acylation to Synthesize 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid

The initial step involves the reaction of 1,3-bis(trifluoromethyl)benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic acylium ion generated from succinic anhydride attacks the aromatic ring. The strong deactivating effect of the two trifluoromethyl groups directs the substitution to the meta position relative to both groups (position 5), which is the least deactivated position.

Step 2: Fischer Esterification to Yield Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate

The resulting keto-acid is then converted to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol shifts the equilibrium towards the product, yielding the target compound.

Experimental Workflow: Synthesis of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate

Caption: Synthetic workflow for Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate.

Analytical Characterization

To ensure the identity and purity of the synthesized Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate, a combination of spectroscopic and chromatographic techniques is essential.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Triplet ~1.2 ppm (3H, -CH₃ of ethyl), Quartet ~4.1 ppm (2H, -CH₂- of ethyl), Triplet ~2.8 ppm (2H, -CH₂- adjacent to ester), Triplet ~3.3 ppm (2H, -CH₂- adjacent to ketone), Singlet ~8.1 ppm (1H, Ar-H), Singlet ~8.3 ppm (2H, Ar-H) |

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm (-CH₃), ~28 ppm (-CH₂-), ~33 ppm (-CH₂-), ~61 ppm (-O-CH₂-), ~124 ppm (q, -CF₃), ~127 ppm (Ar-C), ~132 ppm (q, Ar-C-CF₃), ~139 ppm (Ar-C), ~172 ppm (C=O, ester), ~196 ppm (C=O, ketone) |

| Mass Spec (EI) | m/z | Predicted molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as loss of the ethoxy group (-OC₂H₅) or cleavage at the carbonyl groups. |

| FTIR | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (C=O stretch, ester), ~1690 cm⁻¹ (C=O stretch, aromatic ketone), ~1100-1350 cm⁻¹ (C-F stretches) |

Potential Applications in Drug Discovery

The title compound is a valuable scaffold for synthesizing more complex molecules with potential therapeutic applications. The presence of the 3,5-bis(trifluoromethyl)phenyl group is often associated with potent and selective biological activity.

Precursor for Dihydropyrimidinones (DHPMs)

Keto-esters are classical precursors in the Biginelli reaction to synthesize dihydropyrimidinones (DHPMs). These heterocyclic compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers.[1] A potential synthetic pathway could involve the condensation of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate with an aldehyde and urea or thiourea.

Potential Signaling Pathway Modulation by DHPM Derivatives

Caption: Potential inhibition of calcium signaling by a DHPM derivative.

Building Block for Novel Kinase Inhibitors

The trifluoromethyl groups can form critical interactions within the ATP-binding pocket of various kinases. The keto-ester functionality allows for further chemical modifications to build molecules that can target specific kinases implicated in cancer or inflammatory diseases.

Development of Anti-Angiogenic and Anticancer Agents

Compounds containing N-(substituted)-3-(trifluoromethyl)phenyl scaffolds have been investigated as potential anti-angiogenic and anticancer agents.[2] The title compound could serve as a starting material for the synthesis of novel amides or other derivatives for screening in cancer cell lines.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate

Materials:

-

1,3-bis(trifluoromethyl)benzene

-

Succinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2N

-

Ethanol, absolute

-

Sulfuric acid, concentrated

-

Sodium bicarbonate, saturated solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of AlCl₃ (1.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0°C, add succinic anhydride (1.1 eq) portion-wise.

-

Stir the mixture for 15 minutes, then add 1,3-bis(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid.

-

-

Esterification:

-

Dissolve the crude keto-acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a general method to assess the potential anticancer activity of derivatives synthesized from the title compound.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (synthesized from the title ester) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutyrate represents a highly valuable, albeit not widely cataloged, chemical intermediate. Its synthesis is achievable through robust and scalable chemical reactions. The strategic placement of the bis(trifluoromethyl)phenyl group makes it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and cardiovascular disease. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery programs.

References

-

Fun, H. K., Quah, C. K., Babu, M., & Kalluraya, B. (2009). Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1404. [Link]

-

Gaikwad, S. D., Shelke, S. N., Gacche, R. N., & Kamble, V. M. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. [Link]

Sources

- 1. Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Ketoester

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate is a key chemical intermediate, notably in the synthesis of pharmacologically active molecules. Its structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups, imparts unique electronic properties and metabolic stability to derivative compounds. This makes it a valuable building block in drug discovery, particularly for neurokinin-1 (NK-1) receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting. The synthesis of this ketoester with high purity and yield is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed exploration of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the experimental choices.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through two principal and logically sound chemical strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. The choice between these routes often depends on the availability of starting materials, scalability, and safety considerations.

| Synthetic Route | Core Starting Materials | Key Reagents & Catalysts | Advantages | Disadvantages |

| Route 1: Friedel-Crafts Acylation | 1,3-Bis(trifluoromethyl)benzene, Ethyl succinoyl chloride or Succinic anhydride | Lewis Acid (e.g., AlCl₃) | Direct, often high-yielding for activated aromatic rings. | The aromatic ring is strongly deactivated by two CF₃ groups, requiring harsh reaction conditions. Potential for side reactions. |

| Route 2: Grignard Reagent Acylation | 3,5-Bis(trifluoromethyl)bromobenzene, Ethyl 4-chloro-4-oxobutanoate | Magnesium (for Grignard formation) | Suitable for deactivated aromatic systems. | The Grignard reagent can be highly reactive and potentially explosive if not handled correctly. Requires strict anhydrous conditions. |

In-Focus: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2][3][4] In the context of our target molecule, this involves the reaction of 1,3-bis(trifluoromethyl)benzene with an appropriate four-carbon acylating agent in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

The mechanism commences with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion.[3][4] This acylium ion then undergoes electrophilic aromatic substitution with the 1,3-bis(trifluoromethyl)benzene ring. A critical consideration for this specific synthesis is the strong deactivating effect of the two trifluoromethyl groups on the benzene ring, which makes the electrophilic substitution challenging and may necessitate more forceful reaction conditions.

Diagram of the Friedel-Crafts Acylation Workflow

Caption: Workflow of the Friedel-Crafts Acylation for this compound synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Ethyl succinoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl succinoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

-

Addition of Aromatic Substrate: Add 1,3-bis(trifluoromethyl)benzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Alternative Pathway: The Grignard Reagent Approach

An alternative strategy involves the use of a Grignard reagent. This method is particularly useful for aromatic rings that are deactivated towards electrophilic substitution.

-

Formation of the Grignard Reagent: The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide from 3,5-bis(trifluoromethyl)bromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[5]

-

Acylation: The pre-formed Grignard reagent is then reacted with an appropriate electrophile, such as ethyl 4-chloro-4-oxobutanoate, at low temperatures to form the desired ketoester.

While effective, this method requires strict anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. Additionally, there are safety concerns associated with the potential for exothermic reactions and the pyrophoric nature of magnesium.

Conclusion

The synthesis of this compound is achievable through established organic chemistry principles. The Friedel-Crafts acylation offers a more direct route, though it must be adapted for a deactivated aromatic substrate. The Grignard approach provides a powerful alternative, circumventing the challenges of electrophilic aromatic substitution on a deactivated ring. The selection of the optimal synthetic route will be guided by factors such as substrate availability, scalability, and the safety infrastructure of the laboratory. Careful consideration of reaction conditions and purification techniques is paramount to obtaining the target molecule in high yield and purity for its application in the development of novel therapeutics.

References

-

Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Leah4sci. Friedel Crafts Acylation. [Link]

-

PrepChem. Synthesis of 4-trifluoromethyl-4-phthalimidobutyric acid ethyl ester. [Link]

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

- Google Patents. Process for preparing [bis-(trifluoromethyl)-phenyl]-acetic acids and alkyl esters thereof and dialkyl [bis-(trifluoromethyl)

-

ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. [Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

-

Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

Sources

The Strategic Utility of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate: A Technical Guide for Advanced Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate, a highly functionalized building block poised for significant applications in medicinal chemistry and materials science. We will delve into its synthetic accessibility, inherent chemical reactivity, and strategic value, offering field-proven insights for its effective utilization in complex molecular design.

The Power of the 3,5-bis(trifluoromethyl)phenyl Moiety: A Gateway to Enhanced Molecular Properties

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern drug design.[1] The 3,5-bis(trifluoromethyl)phenyl substitution pattern, in particular, offers a unique confluence of properties that chemists can leverage to optimize lead compounds. The two potent electron-withdrawing CF3 groups significantly modulate the electronic environment of the aromatic ring, which can lead to enhanced binding affinities with biological targets and improved metabolic stability.[1] This strategic fluorination pattern is found in a number of widely used therapeutic agents, highlighting its importance in developing drugs with favorable pharmacokinetic and pharmacodynamic profiles.[2] Molecules containing this moiety often exhibit increased lipophilicity, which can improve cell membrane permeability and oral bioavailability.[1][3]

Synthesis of the Core Precursor: 3',5'-Bis(trifluoromethyl)acetophenone

The journey to Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate begins with the synthesis of the key intermediate, 3',5'-Bis(trifluoromethyl)acetophenone. This compound serves as the foundational aromatic core upon which the butanoate chain is constructed.

A robust and scalable synthesis of 3',5'-Bis(trifluoromethyl)acetophenone has been reported, typically starting from 1,3-bis(trifluoromethyl)benzene. The process involves a highly regioselective bromination followed by a Grignard reaction and acylation.

Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone

Step 1: Bromination of 1,3-bis(trifluoromethyl)benzene

-

Rationale: This electrophilic aromatic substitution introduces a bromine atom at the 5-position, activated by the meta-directing trifluoromethyl groups.

-

Procedure: To a solution of 1,3-bis(trifluoromethyl)benzene in a mixture of sulfuric acid and acetic acid, 1,3-dibromo-5,5-dimethylhydantoin (DBH) is added portion-wise at a controlled temperature. The reaction is monitored until completion, after which the mixture is quenched with water and the product is extracted.

Step 2: Grignard Reagent Formation and Acylation

-

Rationale: The resulting 1-bromo-3,5-bis(trifluoromethyl)benzene is converted to the corresponding Grignard reagent, a potent nucleophile. This is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetyl group.

-

Procedure: The Grignard reagent is prepared by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like THF. This highly reactive species is then added to an excess of acetic anhydride at low temperature to yield 3',5'-bis(trifluoromethyl)acetophenone.

Proposed Synthetic Routes to Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate

While a direct, optimized synthesis for the title compound is not extensively documented, its structure lends itself to several plausible and well-established synthetic strategies starting from 3',5'-bis(trifluoromethyl)acetophenone.

Route 1: Friedel-Crafts Acylation of 1,3-bis(trifluoromethyl)benzene

A direct approach involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable succinic acid derivative.

-

Mechanism: This electrophilic aromatic substitution reaction would involve the in-situ generation of an acylium ion from a succinic acid monoester chloride (e.g., ethyl 4-chloro-4-oxobutyrate) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The highly deactivated nature of the 1,3-bis(trifluoromethyl)benzene ring necessitates forcing reaction conditions.

-

Workflow Diagram:

Caption: Friedel-Crafts Acylation approach.

Route 2: Reformatsky Reaction with 3',5'-Bis(trifluoromethyl)acetophenone

The Reformatsky reaction offers a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[5][6]

-

Mechanism: An organozinc reagent, or 'Reformatsky enolate,' is prepared in situ from an α-bromoester, such as ethyl bromoacetate, and zinc dust.[6] This enolate then adds to the electrophilic carbonyl carbon of 3',5'-bis(trifluoromethyl)acetophenone to form a β-hydroxy ester. Subsequent oxidation of the secondary alcohol would yield the target β-ketoester.

-

Experimental Protocol (Proposed):

-

Reformatsky Adduct Formation: In a flame-dried flask under an inert atmosphere, add activated zinc dust and a crystal of iodine. Add a solution of 3',5'-bis(trifluoromethyl)acetophenone and ethyl bromoacetate in anhydrous toluene. Heat the mixture to initiate the reaction. After completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the β-hydroxy ester product.

-

Oxidation: Dissolve the isolated β-hydroxy ester in a suitable solvent like dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Monitor the reaction until the starting material is consumed. Work up the reaction to isolate the crude product, which can then be purified by column chromatography.

-

-

Workflow Diagram:

Caption: Two-step Reformatsky-Oxidation sequence.

The Reactivity Landscape: Harnessing the Potential of Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate

This molecule is a versatile bifunctional building block, featuring both a ketone and an ester functional group. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic compounds.[7]

Reactions at the Ketone Carbonyl

The ketone moiety is a prime site for nucleophilic attack. This allows for a variety of transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding amines.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene.[8][9][10] This is a powerful method for carbon-carbon bond formation and chain extension.[8]

-

Grignard and Organolithium Additions: These strong nucleophiles will add to the ketone to form tertiary alcohols, which can serve as intermediates for further functionalization.

Reactions Involving the Butanoate Chain

The presence of both a ketone and an ester allows for a range of cyclization reactions to form various heterocyclic systems.

-

Paal-Knorr Pyrrole Synthesis: Reaction with primary amines or ammonia under acidic conditions can lead to the formation of substituted pyrrolidinone derivatives, which are core structures in many pharmaceuticals.[7]

-

Synthesis of Pyridazinones: Condensation with hydrazine derivatives can be employed to construct the pyridazinone ring system.

-

Knorr Pyrazole Synthesis: Reaction with hydrazines can also lead to the formation of pyrazole derivatives, a class of compounds with a broad spectrum of biological activities.[2][11][12]

Table 1: Summary of Potential Synthetic Transformations

| Reaction Type | Reagents | Product Class |

| Reductive Amination | R-NH₂, NaBH₃CN | Amines |

| Wittig Reaction | Ph₃P=CHR | Alkenes |

| Grignard Addition | R-MgBr | Tertiary Alcohols |

| Paal-Knorr Synthesis | R-NH₂/NH₃, Acid | Pyrrolidinones |

| Pyridazinone Synthesis | N₂H₄ derivatives | Pyridazinones |

| Knorr Pyrazole Synthesis | N₂H₄ derivatives | Pyrazoles |

Conclusion

Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate is a synthetic building block of significant strategic importance. Its synthesis, while requiring a multi-step approach, is achievable through established organic transformations. The true value of this compound lies in its versatility as a precursor to a wide range of complex molecules, particularly those of interest in drug discovery. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts desirable physicochemical properties, while the dicarbonyl functionality of the butanoate chain offers numerous handles for further chemical manipulation and cyclization. This guide provides a foundational understanding for researchers to unlock the full potential of this promising synthetic intermediate.

References

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Google Search.

- Reaction of ethyl 2‐diazo‐4,4,4‐trifluoro‐3‐oxobutanoate with diaryl‐iodonium trifl

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Google Search.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Reformatsky Reaction. NROChemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Google Search.

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

-

The Wittig Reaction. Organic Reactions. [Link]

-

Reaction of ethyl 4,4,4‐trifluoro‐3‐oxobutanoate with arylidenemalononitriles. ResearchGate. [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate. [https://www.researchgate.net/publication/244719266_An_Improved_Preparation_of_35-Bis trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bis trifluoromethylphenyl_Grignard_Reagent]([Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bis trifluoromethylphenyl_Grignard_Reagent)

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. NIH. [Link]

-

29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. YouTube. [Link]

- The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. Google Search.

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journals. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Ethyl 4-oxobutanoate. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate: A Chemoselective Approach

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the differential reactivity of the keto and ester functional groups within Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate. We will explore the underlying electronic and steric factors that govern this selectivity and provide a detailed experimental protocol for the chemoselective reduction of the ketone in the presence of the ester.

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the ability to selectively modify one functional group in the presence of another is paramount. This compound presents a classic example of this challenge, containing both a ketone and an ester. Understanding and exploiting the inherent differences in their reactivity allows for precise molecular tailoring, a cornerstone of modern drug design.

The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences the electronic properties of the ketone, making this molecule a particularly interesting case study in chemoselectivity.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is a two-step process commencing with a Friedel-Crafts acylation, followed by esterification.

Step 1: Friedel-Crafts Acylation of 1,3-bis(trifluoromethyl)benzene

The initial step involves the reaction of 1,3-bis(trifluoromethyl)benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid.[1][2]

Step 2: Fischer Esterification

The resulting carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to yield the final product, this compound.

Caption: Synthetic pathway to this compound.

Differential Reactivity of the Keto and Ester Groups

The selective transformation of the keto group over the ester in this compound is governed by fundamental principles of electronic and steric effects. Ketones are generally more reactive towards nucleophiles than esters.[3]

Electronic Effects

The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles.

-

Ketone: The carbonyl carbon in the ketone is flanked by a carbon atom and an aromatic ring. The two potent electron-withdrawing trifluoromethyl groups on the phenyl ring significantly increase the partial positive charge on the carbonyl carbon, making it a highly electrophilic center and thus more susceptible to nucleophilic attack.

-

Ester: The ester carbonyl carbon is bonded to an oxygen atom which has lone pairs of electrons. These lone pairs can be delocalized through resonance, donating electron density to the carbonyl carbon. This resonance effect reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to the ketone.[4]

Caption: Comparison of carbonyl electrophilicity in the keto and ester groups.

Steric Effects

Steric hindrance around the carbonyl group can also influence its accessibility to nucleophiles. In the case of this compound, the ketone is attached to a bulky substituted phenyl group, which might suggest significant steric hindrance. However, the linear nature of the ethyl group in the ester provides comparable, if not slightly less, steric bulk in the immediate vicinity of the carbonyl carbon. Therefore, in this specific molecule, electronic effects are the dominant factor in determining the differential reactivity.

Chemoselective Reduction of the Ketone

The enhanced electrophilicity of the keto group allows for its selective reduction using mild reducing agents that do not affect the less reactive ester functionality. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[1]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol or ethanol), to yield the secondary alcohol.

Caption: General mechanism for the selective reduction of the ketone.

Detailed Experimental Protocol

This protocol outlines the selective reduction of the keto group in this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is approximately 6-7.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-hydroxybutyrate.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Characterization of Starting Material and Product

Spectroscopic methods are essential for confirming the structures of the starting material and the product of the reduction.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for the starting material and the product. These predictions are based on established chemical shift and absorption frequency ranges.[5][6][7]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound | Ar-H | ~8.2 (s), ~8.0 (s) | Singlet | 2H, 1H |

| -OCH₂CH₃ | ~4.2 | Quartet | 2H | |

| -COCH₂CH₂CO- | ~3.3 (t), ~2.9 (t) | Triplet | 2H, 2H | |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H | |

| Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-hydroxybutyrate | Ar-H | ~7.8 (s), ~7.6 (s) | Singlet | 2H, 1H |

| Ar-CH(OH)- | ~5.0 | Triplet | 1H | |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H | |

| -CH(OH)CH₂CH₂CO- | ~2.5 (t), ~2.1 (m) | Triplet, Multiplet | 2H, 2H | |

| -OCH₂CH₃ | ~1.2 | Triplet | 3H | |

| -OH | Variable (broad singlet) | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| This compound | C=O (ketone) | ~195 |

| C=O (ester) | ~172 | |

| Ar-C | ~138, ~132 (q), ~128, ~125 (m) | |

| -OCH₂CH₃ | ~61 | |

| -COCH₂CH₂CO- | ~35, ~28 | |

| -OCH₂CH₃ | ~14 | |

| Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-hydroxybutyrate | C=O (ester) | ~173 |

| Ar-C | ~145, ~132 (q), ~125, ~122 (m) | |

| Ar-CH(OH)- | ~70 | |

| -OCH₂CH₃ | ~60 | |

| -CH(OH)CH₂CH₂CO- | ~35, ~30 | |

| -OCH₂CH₃ | ~14 |

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

| Compound | Functional Group Vibration | Predicted Wavenumber (cm⁻¹) |

| This compound | C=O stretch (ketone) | ~1690 |

| C=O stretch (ester) | ~1735 | |

| C-F stretch | ~1280, ~1140 | |

| Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-hydroxybutyrate | O-H stretch (alcohol) | ~3400 (broad) |

| C=O stretch (ester) | ~1730 | |

| C-F stretch | ~1280, ~1140 |

Conclusion

The selective reduction of the keto group in this compound is a prime example of leveraging fundamental principles of organic chemistry to achieve a specific synthetic outcome. The pronounced electronic differences between the ketone and ester carbonyls, exacerbated by the presence of the trifluoromethyl substituents, allow for a high degree of chemoselectivity with a simple and efficient protocol. This approach is highly valuable for the synthesis of advanced intermediates in drug discovery and development.

References

-

Khan Academy. Reactivity of aldehydes and ketones. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(22), 2491-2497.

-

Cheminfo.org. IR spectra prediction. [Link]

-

Chemistry LibreTexts. Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Infrared spectra prediction [cheminfo.org]

- 7. chemguide.co.uk [chemguide.co.uk]

The Emerging Potential of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate Derivatives in Therapeutic Development

An In-depth Technical Guide

Abstract

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic incorporation of trifluoromethyl (CF₃) groups onto the aryl ring is a well-established method for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles. This technical guide explores the latent therapeutic potential of derivatives originating from Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate. While direct biological data on the parent compound is limited, this document synthesizes information from structurally related analogs to build a compelling case for its derivatization and screening. We will delve into rational synthetic strategies, hypothesize potential biological activities with a primary focus on oncology, and provide detailed, field-proven protocols for preliminary screening campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for challenging therapeutic targets.

Introduction: The Rationale for Investigating the 3,5-bis(trifluoromethyl)phenyl Moiety

The design of novel bioactive molecules often hinges on the selection of a core scaffold and its strategic functionalization. The this compound structure presents two key features of high interest in medicinal chemistry: the flexible 4-oxobutyrate chain and the heavily fluorinated phenyl ring.

-

The 3,5-bis(trifluoromethyl)phenyl Group: The inclusion of two CF₃ groups on the phenyl ring is a critical design choice. The trifluoromethyl group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. This modification can enhance membrane permeability and protect the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life[1]. This substitution pattern is frequently found in potent bioactive compounds, including kinase inhibitors and modulators of nuclear receptors.

-

The 4-Oxobutyrate Backbone: This component provides a versatile chemical handle for extensive derivatization. The ketone and ester functionalities are ideal reaction points for constructing a wide array of heterocyclic systems, such as pyrimidines, triazoles, and thiazoles, which are themselves well-represented in approved drugs[1][2][3]. This synthetic tractability allows for the rapid generation of a diverse chemical library to probe structure-activity relationships (SAR).

Given these features, derivatives of this scaffold are prime candidates for discovery campaigns targeting a range of biological processes.

Synthetic Strategy: From Core Scaffold to Chemical Library

The parent compound, this compound, can be readily synthesized via a Friedel-Crafts acylation reaction. This foundational reaction provides a reliable and scalable route to the core intermediate, which is the gateway to a library of diverse derivatives.

Diagram 1: General Synthetic & Derivatization Pathway

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin in Neurokinin-1 Receptor Antagonist Synthesis: A Technical Guide to Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate stands as a testament to the strategic importance of such fluorinated building blocks. This ketoester is a pivotal intermediate in the synthesis of a class of potent therapeutic agents known as neurokinin-1 (NK1) receptor antagonists, the most prominent of which is Aprepitant. This guide provides an in-depth exploration of the synthesis, properties, and critical application of this compound in the development of these important pharmaceuticals.

Chemical Properties and Synthesis of this compound

Chemical Structure and Properties

-

IUPAC Name: Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoate

-

Molecular Formula: C₁₃H₁₀F₆O₃

-

Molecular Weight: 344.21 g/mol

-

Appearance: Off-white to white solid

-

Key Features: The molecule possesses a keto group and an ester functional group, making it amenable to a variety of subsequent chemical transformations. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is crucial for its role in the synthesis of NK1 receptor antagonists, as this group is a key pharmacophoric element for binding to the NK1 receptor.

Synthesis via Friedel-Crafts Acylation

The primary route for the synthesis of this compound is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of 1,3-bis(trifluoromethyl)benzene. While the direct acylation with ethyl succinyl chloride is a viable approach, a more common and often higher-yielding method involves a two-step process starting with succinic anhydride.

First, 1,3-bis(trifluoromethyl)benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid. The mechanism involves the formation of an acylium ion from the anhydride, which then attacks the electron-rich (relative to the acylium ion) aromatic ring.[1]

Subsequently, the resulting carboxylic acid is esterified to the corresponding ethyl ester. A standard method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of this compound

Part 1: Friedel-Crafts Acylation to 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Slowly add 1,3-bis(trifluoromethyl)benzene (1.0 eq) to the reaction mixture, keeping the temperature between 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization.

Part 2: Esterification to this compound

-

Dissolve the 4-(3,5-bis(trifluoromethyl)phenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Core Application: A Key Building Block for Neurokinin-1 (NK1) Receptor Antagonists

The primary and most significant use of this compound is as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists. These drugs, such as Aprepitant, are used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).

Mechanism of Action of NK1 Receptor Antagonists

Substance P is a neuropeptide that plays a key role in the transmission of pain signals and the induction of nausea and vomiting.[3] It exerts its effects by binding to the NK1 receptor, which is a G protein-coupled receptor found in the central nervous system.[4] Chemotherapy can trigger the release of Substance P, which then activates NK1 receptors in the brain's vomiting center, leading to emesis.[5]

NK1 receptor antagonists, like Aprepitant, work by competitively blocking the binding of Substance P to the NK1 receptor.[3] This blockade prevents the downstream signaling cascade that leads to the sensation of nausea and the act of vomiting. The 3,5-bis(trifluoromethyl)phenyl moiety, introduced via this compound, is a crucial component of the pharmacophore that ensures high-affinity binding to the NK1 receptor.

Synthetic Workflow: From Ketoester to Aprepitant Intermediate

The synthesis of Aprepitant involves a multi-step process where this compound is a key starting material for the construction of the core morpholine structure. A pivotal step is the reductive amination of the ketoester with a chiral amine, which sets the stereochemistry of the final drug product.

Illustrative Synthetic Protocol: Conversion to a Key Aprepitant Intermediate

The following protocol outlines a general strategy for the utilization of this compound in the synthesis of a key morpholine intermediate of Aprepitant.

-

Asymmetric Reduction: The ketone of this compound is stereoselectively reduced to the corresponding alcohol. This is a critical step to establish the correct stereochemistry and is often achieved using a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

-

Lactonization: The resulting hydroxy ester is then cyclized to form a lactone. This is typically achieved under acidic or basic conditions.

-

Amidation and Cyclization: The lactone is then opened with a suitable chiral amine, such as (S)-2-amino-1-(4-fluorophenyl)ethanol, to form an amide. Subsequent intramolecular cyclization, often via activation of the hydroxyl group, leads to the formation of the morpholinone ring system, a core component of Aprepitant.

Data Summary